2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted phenoxy group, a methylpropoxyphenyl group, and an oxadiazole ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with 2-methylpropyl bromide to form 4-chloro-3-methylphenoxy-2-methylpropane. This intermediate is then reacted with 4-(2-methylpropoxy)benzoyl chloride to form the corresponding amide. Finally, the oxadiazole ring is introduced through a cyclization reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 4-(4-Chloro-3-methylphenoxy)benzoic acid
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22ClN3O4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-13(2)11-27-16-6-4-15(5-7-16)20-21(25-29-24-20)23-19(26)12-28-17-8-9-18(22)14(3)10-17/h4-10,13H,11-12H2,1-3H3,(H,23,25,26) |
InChI Key |
IHWAWKZFXZIOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C)Cl |
Origin of Product |
United States |
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